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molecular formula C13H17BrO3 B8287765 Ethyl 2-(2-bromophenoxy)pentanoate

Ethyl 2-(2-bromophenoxy)pentanoate

Cat. No. B8287765
M. Wt: 301.18 g/mol
InChI Key: MSWPPDWDKORPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06063810

Procedure details

13.8 ml (119.6 mmol) of 2-bromophenol, 25 g (119.6 mmol) of ethyl 2-bromopentanoate, 19.8 g (143.3 mmol) of potassium carbonate, 19.8 g (119.6mmol) of potassium iodide and 210 ml of N,N-dimethylformamide are introduced into a 1 l three-necked flask equipped with a reflux condenser. The mixture is heated at 45° C. for 16 hours. 600 ml of water are added and extraction is carried out with ethyl acetate (3×300 ml). The combined organic phases are washed with 200 ml of a molar sodium hydroxide solution, 2×200 ml of water and 300 ml of brine. They are then dried over sodium sulphate, filtered and concentrated under vacuum and the residue is purified by silica flash chromatography (cyclohexane elution) to give 28.5 g (79%) of ethyl 2-(2-bromophenoxy)pentanoate in the form of an oil.
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].Br[CH:10]([CH2:16][CH2:17][CH3:18])[C:11]([O:13][CH2:14][CH3:15])=[O:12].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>O.CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH:10]([CH2:16][CH2:17][CH3:18])[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
13.8 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
25 g
Type
reactant
Smiles
BrC(C(=O)OCC)CCC
Name
Quantity
19.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
19.8 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
210 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The combined organic phases are washed with 200 ml of a molar sodium hydroxide solution, 2×200 ml of water and 300 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
They are then dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica flash chromatography (cyclohexane elution)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(OC(C(=O)OCC)CCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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